3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-22-15(8-14(20-22)11-2-4-12(18)5-3-11)17(24)23-7-6-13(10-23)25-16-9-19-26-21-16/h2-5,8-9,13H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRURZGBTMLTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)OC4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multi-step processes. Here is a general synthetic route:
Formation of the Pyrazole Ring: : This can be achieved by cyclization of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: : Substitution reactions using fluorobenzene derivatives and suitable coupling agents.
Attachment of the Pyrrolidine Moiety: : Involves nucleophilic substitution reactions with pyrrolidine derivatives.
Formation of the Thiadiazole Ring: : This often involves cyclization reactions using thioureas or thioamides with hydrazine derivatives.
Industrial Production Methods: Industrial production methods may involve large-scale optimization of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. These optimizations often include the use of catalysts, solvent selection, temperature control, and pressure adjustments.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various nucleophilic and electrophilic substitution reactions can be performed on this compound, especially on the fluorophenyl group.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, acids, bases.
Oxidation: : Oxidized derivatives with additional oxygen functionalities.
Reduction: : Reduced derivatives with additional hydrogen functionalities.
Substitution: : Varied products depending on the substituent introduced.
Scientific Research Applications
3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has broad applications:
Chemistry:Catalysis: : Used as a ligand or a catalyst in various organic reactions.
Materials Science: : Utilized in the development of novel materials due to its unique structural properties.
Enzyme Inhibition: : Acts as an inhibitor for various enzymes, which can be useful in studying enzyme mechanisms.
Cell Signaling: : Used in research to modulate cell signaling pathways.
Drug Development: : Potential use in developing new therapeutic agents due to its bioactive properties.
Diagnostics: : Applied in the creation of diagnostic tools and assays.
Agriculture: : Employed in the synthesis of agrochemicals.
Polymer Production: : Used in producing polymers with specific desired properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often involving:
Enzyme Binding: : Inhibits or modulates the activity of enzymes by binding to their active sites.
Receptor Modulation: : Interacts with cell receptors, altering their function and signaling pathways.
Comparison with Similar Compounds
Pyrazole Derivatives
Pyrazole-based compounds are widely utilized in agrochemicals. Key comparisons include:
Key Observations :
Heterocyclic Linkers and Moieties
The pyrrolidine-oxy-thiadiazole system distinguishes the target compound from other heterocyclic frameworks:
Key Observations :
- The pyrrolidine linker in the target compound may improve bioavailability compared to rigid fused-ring systems .
- Thiadiazole’s electron-deficient nature could facilitate interactions with nucleophilic residues in biological targets.
Mechanistic and Physicochemical Considerations
While direct data on the target compound is absent in the provided evidence, inferences can be drawn:
- Lipophilicity : The 4-fluorophenyl group and methylpyrazole likely increase hydrophobicity, favoring blood-brain barrier penetration (relevant for neuroactive pesticides) .
- Target Selectivity: The absence of a sulfinyl group (cf. fipronil) may reduce non-target effects but require higher dosages for efficacy.
Biological Activity
The compound 3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic molecule that incorporates a thiadiazole moiety and a pyrazole derivative. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole Derivative : Exhibits anti-inflammatory and analgesic effects.
- Pyrrolidine Linkage : May enhance bioavailability and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F N₄O₂S |
| Molecular Weight | 342.39 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| LogP | 2.01 |
Antitumor Activity
Research indicates that compounds containing thiadiazole and pyrazole moieties demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The structure-activity relationship (SAR) analysis suggests that the presence of both the thiadiazole and pyrazole rings is crucial for enhancing antiproliferative activity. The introduction of electron-donating groups on the phenyl ring significantly increases cytotoxicity .
Neuropharmacological Effects
Additionally, compounds with similar structures have been evaluated for their neuroprotective effects. For example, thiazole derivatives have been noted for their anticonvulsant properties in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Case Studies
- Anticancer Efficacy : A study investigating a series of thiadiazole-containing compounds reported that one derivative showed an IC50 value of 1.61 µg/mL against A431 cells (human epidermoid carcinoma), indicating potent anticancer activity .
- Neuroprotective Studies : In a model of epilepsy, a related pyrazole derivative demonstrated significant protection against seizure activity, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
